molecular formula C19H16N2O5 B13361454 Ethyl 2-amino-7-hydroxy-2'-oxo-1',2'-dihydro-spiro[chromene-4,3'-indole]-3-carboxylate

Ethyl 2-amino-7-hydroxy-2'-oxo-1',2'-dihydro-spiro[chromene-4,3'-indole]-3-carboxylate

Cat. No.: B13361454
M. Wt: 352.3 g/mol
InChI Key: KSELJELOQMFYER-UHFFFAOYSA-N
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Description

Ethyl 2-amino-7-hydroxy-1’,2’-dihydro-2’-oxospiro[4H-chromene-4,3-indole]-3-carboxylate is a complex organic compound that belongs to the class of spirochromenes This compound is characterized by its unique spiro structure, which involves a chromene ring fused with an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-7-hydroxy-1’,2’-dihydro-2’-oxospiro[4H-chromene-4,3-indole]-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between an indole derivative and a chromene precursor in the presence of a suitable catalyst can lead to the formation of the spiro compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-7-hydroxy-1’,2’-dihydro-2’-oxospiro[4H-chromene-4,3-indole]-3-carboxylate can undergo various chemical reactions including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group in the chromene ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a dihydroxy derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-7-hydroxy-1’,2’-dihydro-2’-oxospiro[4H-chromene-4,3-indole]-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of ethyl 2-amino-7-hydroxy-1’,2’-dihydro-2’-oxospiro[4H-chromene-4,3-indole]-3-carboxylate involves its interaction with various molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the spiro structure can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Ethyl 2-amino-7-hydroxy-1’,2’-dihydro-2’-oxospiro[4H-chromene-4,3-indole]-3-carboxylate can be compared with other spirochromenes and indole derivatives:

    Similar Compounds: 2-amino-4H-pyran-3-carbonitrile derivatives, 2-amino-4H-chromene derivatives.

    Uniqueness: The unique spiro structure and the combination of functional groups make it distinct from other similar compounds

Properties

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

IUPAC Name

ethyl 2'-amino-7'-hydroxy-2-oxospiro[1H-indole-3,4'-chromene]-3'-carboxylate

InChI

InChI=1S/C19H16N2O5/c1-2-25-17(23)15-16(20)26-14-9-10(22)7-8-12(14)19(15)11-5-3-4-6-13(11)21-18(19)24/h3-9,22H,2,20H2,1H3,(H,21,24)

InChI Key

KSELJELOQMFYER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4NC3=O)C=CC(=C2)O)N

Origin of Product

United States

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